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Abstract
N,N-Dibutylformamide (DBF), a dialkylformamide, sees application in various industrial

processes. A comprehensive understanding of its toxicological profile is imperative for ensuring

occupational safety and for the risk assessment of potential human exposure. This technical

guide provides a detailed overview of the currently available toxicological data for N,N-
Dibutylformamide. Due to the limited specific data for DBF in several toxicological areas, this

document also outlines standardized experimental protocols, based on internationally

recognized OECD guidelines, that would be employed to generate such data. Furthermore, a

hypothetical metabolic pathway is proposed based on the known metabolism of analogous

formamides. All quantitative data is presented in tabular format for clarity, and key experimental

workflows and the postulated metabolic pathway are visualized using diagrams.
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Property Value Reference

CAS Number 761-65-9 [1]

Molecular Formula C9H19NO [1]

Molecular Weight 157.25 g/mol [1]

Appearance
Clear, colorless to light brown

liquid
[1][2]

Boiling Point 120 °C at 20 hPa [1]

Flash Point 100 °C (closed cup) [1]

Density 0.864 g/cm³ at 25 °C [1]

Log Pow 2.315 [1]

Toxicological Data
The available toxicological data for N,N-Dibutylformamide is primarily focused on acute

toxicity. Data for other endpoints such as chronic, genetic, and reproductive toxicity are largely

unavailable in the public domain.

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur within a short time

of administration of a single dose of a substance.[3]

Table 1: Acute Toxicity of N,N-Dibutylformamide
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Route of
Administration

Species Test Value Reference

Oral Rat LD50 ca. 620 mg/kg [4]

Oral - LD50 2,500 mg/kg [5]

Dermal Rat LD50
ca. 730-790

mg/kg
[4]

Intraperitoneal Rat LD50 390 mg/kg [1][5]

LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be

expected to cause death in 50% of the animals when administered by the specified route.

Observed Effects:

Intraperitoneal (Rat): Peripheral nerve and sensation effects, including flaccid paralysis

without anesthesia (suggesting neuromuscular blockage). Effects on sense organs (eyes)

and behavioral changes such as somnolence (general depressed activity) were also noted.

[1][5][6]

Skin Corrosion/Irritation
No specific studies on the skin corrosion or irritation potential of N,N-Dibutylformamide were

found. However, it is classified as causing skin irritation.[4]

Serious Eye Damage/Eye Irritation
No specific studies on the eye irritation potential of N,N-Dibutylformamide were found.

However, it is classified as causing serious eye irritation.[4]

Respiratory or Skin Sensitization
No data is available regarding the potential of N,N-Dibutylformamide to cause respiratory or

skin sensitization.[1] One source indicates it may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity
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There is no data available to assess the germ cell mutagenicity of N,N-Dibutylformamide.[1]

Carcinogenicity
No components of N,N-Dibutylformamide at levels greater than or equal to 0.1% are identified

as probable, possible, or confirmed human carcinogens by IARC.[1][5]

Reproductive Toxicity
No specific data on the reproductive toxicity of N,N-Dibutylformamide is available.[1][5]

However, formamide, a related compound, is classified as toxic to reproductive health.[7]

Specific Target Organ Toxicity (Single and Repeated
Exposure)
There is no data available to assess the specific target organ toxicity of N,N-Dibutylformamide
following single or repeated exposure.[1]

Experimental Protocols
In the absence of specific experimental details for the available N,N-Dibutylformamide toxicity

data, this section outlines the general methodologies for key toxicological assays based on

OECD (Organisation for Economic Co-operation and Development) guidelines. These

protocols represent the standard approach for generating reliable toxicological data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance.[8][9]

Principle: The test substance is administered to animals at one of a series of fixed dose levels.

The procedure is designed to identify a dose that produces evident toxicity without causing

mortality and to determine the dose that is likely to be lethal.[8]

Procedure:

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose

for the main study. A single animal is dosed at a time, and a period of at least 24 hours is

allowed between dosing each animal.[8]
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Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise

manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9]

Administration: The test substance is administered as a single dose by gavage. Animals are

fasted prior to dosing.[8]

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.[8] Observations include changes in skin, fur, eyes, mucous

membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

[8]

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Sighting Study Main Study

Select Starting Dose Dose Single Animal Observe (24h) Determine Main Study
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Figure 1: Workflow for OECD 420 Acute Oral Toxicity Test.

In Vitro Skin Irritation: Reconstructed Human Epidermis
Test Method (OECD 439)
This in vitro test is used to predict the skin irritation potential of a chemical.[10][11]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the

upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell

viability is then measured to determine the irritant potential.[10][12]

Procedure:

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.
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Test Substance Application: The test substance is applied to the surface of the RhE tissue for

a defined period (e.g., 15-60 minutes).

Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a post-

exposure period (e.g., 42 hours).

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT

assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan

product, which is then extracted and measured spectrophotometrically.

Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates

that the substance is an irritant.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg439-2013-508.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reconstructed Human
Epidermis (RhE) Tissue

Apply Test Substance

Incubate (Exposure Period)

Rinse Tissue

Incubate (Post-Exposure)

MTT Assay

Extract Formazan

Measure Absorbance

Calculate Cell Viability

Irritant (Viability ≤ 50%)

Yes

Non-Irritant (Viability > 50%)

No

Click to download full resolution via product page

Figure 2: Workflow for OECD 439 In Vitro Skin Irritation Test.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1630514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This test is used to identify substances that cause structural chromosomal aberrations in

cultured mammalian cells.[13]

Principle: Cultured mammalian cells are exposed to the test substance, both with and without

an exogenous metabolic activation system (e.g., S9 mix). The cells are then treated with a

metaphase-arresting agent, harvested, and stained. Metaphase cells are analyzed

microscopically for chromosomal aberrations.[13]

Procedure:

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human

peripheral blood lymphocytes) are cultured.[14]

Exposure: Cells are exposed to at least three concentrations of the test substance for a short

(e.g., 3-6 hours) and a long (e.g., 24 hours) duration.[14] Both conditions with and without S9

metabolic activation are tested for the short exposure.[14]

Harvest and Staining: After exposure and a recovery period, cells are treated with a

metaphase-arresting substance (e.g., colcemid), harvested, treated with a hypotonic

solution, fixed, and stained.

Microscopic Analysis: Metaphase cells are scored for different types of chromosomal

aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Data Analysis: The frequency of aberrant cells is calculated and statistically compared to

concurrent negative and positive controls.
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Figure 3: Workflow for OECD 473 Chromosomal Aberration Test.

Postulated Metabolic Pathway
Specific metabolic studies for N,N-Dibutylformamide are not available. However, based on the

metabolism of other formamides, a hypothetical pathway can be proposed. The metabolism of

formamides like dimethylformamide is known to involve sequential N-dealkylation.[15]
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Proposed Metabolic Steps:

N-debutylation: One of the butyl groups is removed from the nitrogen atom, likely catalyzed

by cytochrome P450 enzymes, to form N-butylformamide and butyraldehyde.

Further N-dealkylation: The remaining butyl group on N-butylformamide is removed to yield

formamide and another molecule of butyraldehyde.

Hydrolysis: Formamide can be hydrolyzed to formic acid and ammonia.

Oxidation: Butyraldehyde is oxidized to butyric acid.

These metabolites can then enter endogenous metabolic pathways. The toxicity of N,N-
Dibutylformamide could be attributed to the parent compound itself or to the formation of

reactive metabolites.
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Figure 4: Postulated Metabolic Pathway of N,N-Dibutylformamide.
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Conclusion
The available toxicological data for N,N-Dibutylformamide is limited, primarily consisting of

acute toxicity values. There is a significant data gap regarding its potential for chronic toxicity,

genotoxicity, and reproductive toxicity. The provided classifications for skin and eye irritation

suggest a potential for local effects upon contact. The postulated metabolic pathway, based on

analogous compounds, suggests that toxicity could arise from both the parent compound and

its metabolites. To conduct a thorough risk assessment, further research is critically needed to

fill these data gaps. The standardized OECD protocols outlined in this guide provide a

framework for generating the necessary data in a reliable and reproducible manner.

Researchers and drug development professionals should exercise caution when handling N,N-
Dibutylformamide and consider the need for further testing depending on the nature and

extent of potential human exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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